N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
“N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide” is a synthetic organic compound that features a diverse array of functional groups, including chromenone, benzimidazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide” likely involves multiple steps, including:
Formation of the Chromenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Benzimidazole Unit: Typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Construction of the Oxadiazole Ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, under conditions that may include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenone moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the benzimidazole unit.
Substitution: The trifluoromethyl group on the benzimidazole ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Given its structural complexity, the compound may be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with such structural features may interact with proteins or nucleic acids, modulating their function through binding interactions. The chromenone moiety, for example, is known to interact with various enzymes, while the benzimidazole unit may bind to DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar to the chromenone moiety, known for their biological activities.
Benzimidazoles: Widely studied for their medicinal properties.
Oxadiazoles: Known for their applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of “N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide” lies in the combination of these diverse functional groups within a single molecule, potentially leading to novel properties and applications not seen in simpler analogs.
Properties
Molecular Formula |
C24H17F3N6O5 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C24H17F3N6O5/c25-24(26,27)23-30-15-6-2-3-7-16(15)33(23)12-18-31-21(38-32-18)20(35)29-10-9-28-19(34)14-11-13-5-1-4-8-17(13)37-22(14)36/h1-8,11H,9-10,12H2,(H,28,34)(H,29,35) |
InChI Key |
KPJOBKOSMSSIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C5=CC=CC=C5N=C4C(F)(F)F |
Origin of Product |
United States |
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